(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid
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Overview
Description
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. They are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diols and primary amines in the presence of catalysts such as Cp*Ir complexes . Another method involves the use of gold(I) complexes and iodine(III) oxidizing agents for the difunctionalization of double bonds .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions. These methods are efficient and scalable, allowing for the production of enantioenriched compounds in good yields .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts. Substitution reactions often require nucleophiles or electrophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are present in numerous pharmaceuticals, making them crucial for drug development.
Industry: They are used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, piperidine derivatives can inhibit enzymes or receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific chiral centers, which can impart distinct biological activities and properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
KNRGPNUMYGQKOA-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C)C(=O)O |
Canonical SMILES |
CC1CC(CCN1C)C(=O)O |
Origin of Product |
United States |
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